molecular formula C4F7I B037651 1,2,3,3,4,4,4-Heptafluoro-1-iodobut-1-ene CAS No. 113612-30-9

1,2,3,3,4,4,4-Heptafluoro-1-iodobut-1-ene

Cat. No.: B037651
CAS No.: 113612-30-9
M. Wt: 307.94 g/mol
InChI Key: QXJDESBAUIILLG-UHFFFAOYSA-N
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Description

1,2,3,3,4,4,4-Heptafluoro-1-iodobut-1-ene: is an organofluorine compound with the molecular formula C4F7I . This compound is characterized by the presence of both fluorine and iodine atoms, which impart unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,3,4,4,4-Heptafluoro-1-iodobut-1-ene can be synthesized through the iodination of heptafluorobutene derivatives. The reaction typically involves the use of iodine and a suitable solvent under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and iodine sources is crucial for large-scale synthesis .

Scientific Research Applications

Chemistry: 1,2,3,3,4,4,4-Heptafluoro-1-iodobut-1-ene is used as a building block in the synthesis of fluorinated organic compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .

Biology and Medicine: The compound’s fluorinated nature allows it to be used in the design of biologically active molecules, including pharmaceuticals and agrochemicals. Its stability and reactivity are advantageous in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings. Its properties enhance the performance and durability of these materials .

Mechanism of Action

The mechanism of action of 1,2,3,3,4,4,4-Heptafluoro-1-iodobut-1-ene involves its ability to participate in various chemical reactions due to the presence of highly electronegative fluorine atoms and a reactive iodine atom. These atoms influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Uniqueness: 1,2,3,3,4,4,4-Heptafluoro-1-iodobut-1-ene is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and stability. This combination makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

1,2,3,3,4,4,4-heptafluoro-1-iodobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F7I/c5-1(2(6)12)3(7,8)4(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJDESBAUIILLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)I)(C(C(F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336808
Record name Perfluoro-1-iodo-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231953-39-2
Record name 1,2,3,3,4,4,4-Heptafluoro-1-iodo-1-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=231953-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluoro-1-iodo-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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